molecular formula C18H23NO5S B554249 Benzyl 4-aminobutanoate 4-methylbenzenesulfonate CAS No. 26727-22-0

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate

Cat. No.: B554249
CAS No.: 26727-22-0
M. Wt: 365.4 g/mol
InChI Key: AVEADJJUOBFQIQ-UHFFFAOYSA-N
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Description

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate is an organic salt composed of a benzyl ester of 4-aminobutanoic acid (a GABA analog) and a 4-methylbenzenesulfonate (tosylate) counterion. The compound is characterized by its linear aminobutanoate chain, aromatic benzyl group, and sulfonate anion. It is typically synthesized via esterification of 4-aminobutanoic acid with benzyl alcohol, followed by salt formation with tosyl chloride .

Properties

IUPAC Name

benzyl 4-aminobutanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.C7H8O3S/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-9,12H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEADJJUOBFQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602135
Record name 4-Methylbenzene-1-sulfonic acid--benzyl 4-aminobutanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26727-22-0
Record name Butanoic acid, 4-amino-, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26727-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--benzyl 4-aminobutanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 4-Aminobutanoic Acid

The first step involves converting 4-aminobutanoic acid into its benzyl ester through acid-catalyzed esterification:

4-Aminobutanoic acid+Benzyl alcoholH+Benzyl 4-aminobutanoate+H2O\text{4-Aminobutanoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}^+} \text{Benzyl 4-aminobutanoate} + \text{H}_2\text{O}

Key Parameters :

  • Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%).

  • Temperature : Reflux conditions (110–120°C) under anhydrous atmosphere.

  • Solvent : Toluene or dichloromethane to azeotropically remove water.

Yield : 75–85% after 6–8 hours.

Sulfonation with 4-Methylbenzenesulfonyl Chloride

The benzyl ester undergoes sulfonation to introduce the 4-methylbenzenesulfonate group:

Benzyl 4-aminobutanoate+4-Methylbenzenesulfonyl chlorideBaseBenzyl 4-aminobutanoate 4-methylbenzenesulfonate\text{Benzyl 4-aminobutanoate} + \text{4-Methylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound}

Key Parameters :

  • Base : Pyridine or triethylamine (1.2–1.5 equivalents) to neutralize HCl byproduct.

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature : 0–5°C during sulfonyl chloride addition, followed by stirring at 25°C for 12–24 hours.

Yield : 60–70% after purification.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability while maintaining product quality. A modified protocol derived from sulfonate ester production patents (e.g., CN105566181A) includes:

One-Pot Sulfonation Strategy

The patent methodology for analogous sulfonate esters involves:

  • Reduction of Sulfonyl Chloride : Reacting 4-methylbenzenesulfonyl chloride with sodium sulfite in alkaline aqueous solution to form sodium 4-methylbenzenesulfinate.

  • Methylation : Treating the sulfinate with chloromethane at 90°C under 2.6 MPa pressure.

Adaptations for Target Compound :

  • Replace chloromethane with benzyl 4-aminobutanoate in a nucleophilic substitution reaction.

  • Use automated reactors for precise temperature and pressure control.

Yield : 80–85% on industrial scales.

Reaction Condition Optimization

Temperature and Solvent Effects

ParameterLaboratory ScaleIndustrial Scale
Temperature 0–25°C (sulfonation)60–90°C (one-pot)
Solvent DichloromethaneWater/organic biphasic
Catalyst Pyridine (1.2 eq)DMAP (0.1 mol%)

Higher temperatures in industrial settings accelerate reactions but require robust temperature control to prevent decomposition.

Purification Techniques

Laboratory Methods :

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradient (purity >98%).

  • Recrystallization : Ethanol or methanol yields 90–95% pure product.

Industrial Methods :

  • Filtration and Crystallization : Multi-stage crystallization reduces solvent use by 40%.

Challenges and Mitigation Strategies

Byproduct Formation

Issue : Over-sulfonation or ester hydrolysis under acidic/basic conditions.
Solution :

  • Strict temperature control during sulfonyl chloride addition.

  • Use of scavengers (e.g., molecular sieves) to absorb HCl.

Scalability Limitations

Issue : Extended reaction times in batch processes.
Solution :

  • Continuous-flow reactors reduce processing time by 50%.

Comparative Analysis of Synthesis Routes

AspectLaboratory RouteIndustrial Route
Yield 60–70%80–85%
Purity >98%95–97%
Cost High (solvent use)Low (bulk reagents)
Time 24–48 hours8–12 hours

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzyl 4-aminobutanoate derivatives .

Scientific Research Applications

Chemical Properties and Structure

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate has a molecular formula of C₁₈H₃₁N₁O₄S and a molecular weight of approximately 365.44 g/mol. The compound features a sulfonate ester structure that combines a benzyl group with a 4-aminobutanoate moiety and a 4-methylbenzenesulfonate group. This unique combination of functional groups contributes to its reactivity profile, particularly in nucleophilic substitution reactions, allowing it to yield various derivatives through chemical transformations.

Pharmaceutical Chemistry

This compound has shown promise in drug development due to its ability to interact with specific enzymes and proteins. Its structural characteristics enhance its potential as an enzyme inhibitor, which can be pivotal in designing therapeutic agents targeting metabolic pathways.

Case Study: Enzyme Inhibition

Recent studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic processes. For instance, it has been observed to modulate the activity of proteases like papain, enhancing substrate specificity and polymerization efficiency. Such properties make it a candidate for further exploration in drug design.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable reagent due to its reactivity in nucleophilic substitution reactions. The compound can react with various nucleophiles, producing moderate to good yields, which underscores its versatility in synthetic applications.

Synthesis Methodology

The synthesis typically involves the reaction between benzyl 4-aminobutanoate and 4-methylbenzenesulfonyl chloride. The general procedure includes:

  • Reactants Preparation : Prepare benzyl 4-aminobutanoate and 4-methylbenzenesulfonyl chloride.
  • Reaction Conditions : Combine the reactants under controlled conditions (e.g., temperature and solvent).
  • Purification : Use recrystallization or chromatography to purify the product.

This method allows for efficient synthesis while minimizing by-products, making it suitable for both laboratory and industrial applications.

Mechanism of Action

The mechanism of action of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Counterion Effects

Key Compounds for Comparison :

Benzyl Tosylate (CAS 1024-41-5): Lacks the amino group, serving as a simpler analog.

L-Valine Benzyl Ester p-Toluenesulfonate (Val-OBzl.TosOH, CAS 33975-45-4): Branched-chain amino acid ester.

L-Tyrosine Benzyl Ester p-Toluenesulfonate (Tyr-OBzl.TosOH, CAS 16652-71-4) : Aromatic side chain with a hydroxyl group.

Benzyl 1-Aminocyclobutanecarboxylate Tosylate (CAS 125483-57-0): Cyclic aminocarboxylate backbone.

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Counterion
Benzyl 4-aminobutanoate tosylate C₁₈H₂₁NO₅S 363.43 Linear aminobutanoate Tosylate
Benzyl Tosylate C₁₄H₁₄O₃S 262.32 Simple ester Tosylate
Val-OBzl.TosOH C₁₆H₂₁NO₅S 337.40 Branched-chain amino acid Tosylate
Tyr-OBzl.TosOH C₂₃H₂₅NO₆S 467.52 Aromatic hydroxyl Tosylate
Benzyl 1-aminocyclobutanecarboxylate C₁₃H₁₇NO₃S 283.35 Cyclic aminocarboxylate Tosylate

Structural Insights :

  • The linear aminobutanoate chain in the target compound contrasts with branched (Val-OBzl.TosOH) or cyclic (Benzyl 1-aminocyclobutanecarboxylate) backbones, affecting molecular flexibility and steric hindrance .
  • The tosylate counterion enhances lipophilicity compared to hydrochloride salts (e.g., benzyl 4-aminobutanoate hydrochloride, CAS 78287-52-2), influencing solubility and crystallization behavior .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Water) LogP Stability
Benzyl 4-aminobutanoate tosylate Not reported Low (hydrophobic) ~2.5 Stable in dry conditions
Benzyl Tosylate 38–40 Insoluble 3.98 Hygroscopic
Val-OBzl.TosOH 128–130 Slightly soluble 1.8 Moisture-sensitive
Tyr-OBzl.TosOH 145–147 Poor 2.2 Light-sensitive

Key Observations :

  • The amino group in the target compound increases polarity compared to benzyl tosylate, reducing LogP (predicted ~2.5 vs. 3.98 for benzyl tosylate) .
  • Branched-chain analogs (Val-OBzl.TosOH) exhibit higher water solubility due to reduced hydrophobicity .

Biological Activity

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate, a sulfonate ester with the molecular formula C18H23NO5SC_{18}H_{23}NO_5S and a molecular weight of approximately 365.44 g/mol, has garnered interest in pharmaceutical chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzyl group, a 4-aminobutanoate moiety, and a 4-methylbenzenesulfonate group. Its structure contributes to its reactivity in nucleophilic substitution reactions, which are essential for forming diverse derivatives in synthetic organic chemistry .

Property Value
Molecular FormulaC₁₈H₂₃NO₅S
Molecular Weight365.44 g/mol
ClassificationSulfonate ester
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. The compound is structurally related to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the mammalian brain. GABA plays critical roles in regulating neuronal excitability and is involved in various physiological processes .

Interaction with GABA Receptors

Recent studies indicate that compounds related to GABA can modulate GABA receptors, influencing neuronal signaling pathways. Benzyl 4-aminobutanoate derivatives may exhibit similar properties, potentially acting as GABA analogs that can enhance or inhibit GABAergic signaling .

Biological Activities

  • Neuroprotective Effects :
    • Benzyl 4-aminobutanoate has shown promise in neuroprotection models by modulating GABAergic activity. This modulation may help in conditions characterized by excessive neuronal excitability, such as epilepsy .
  • Anticancer Potential :
    • The compound's ability to influence cell signaling pathways suggests potential applications in cancer therapy. It may affect cell proliferation and survival by interacting with specific mitotic proteins involved in cancer cell division .
  • Stimulation of Food Consumption :
    • Related compounds such as 4-methylbenzylamine have been shown to stimulate food intake in animal models by acting on potassium channels in the brain. This suggests that Benzyl 4-aminobutanoate may also have effects on appetite regulation through similar mechanisms .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of GABA analogs, Benzyl 4-aminobutanoate was tested for its ability to reduce excitotoxicity induced by glutamate in neuronal cultures. Results indicated a significant reduction in cell death at concentrations that corresponded with increased GABA receptor activation.

Case Study 2: Anticancer Activity

A high-throughput screening identified derivatives of Benzyl 4-aminobutanoate that inhibited the activity of HSET (KIFC1), a protein critical for mitotic spindle formation in cancer cells. The most potent analogs demonstrated nanomolar inhibition levels, suggesting potential as therapeutic agents against centrosome-amplified cancers .

Q & A

Basic: What are the established synthetic routes for Benzyl 4-aminobutanoate 4-methylbenzenesulfonate, and what purification methods are recommended?

Methodological Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Esterification of 4-aminobutanoic acid with benzyl alcohol under acidic catalysis to form benzyl 4-aminobutanoate.
  • Step 2: Sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonate group .
    Purification:
  • Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is preferred for isolating the final product.
  • Recrystallization from ethanol or methanol can improve purity (>97%) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to confirm ester (δ ~4.5 ppm for benzyl CH₂), sulfonate (δ ~2.4 ppm for methyl group), and amine protons (δ ~1.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve impurities .
  • Mass Spectrometry (ESI-MS):
    • Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~377) and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to improve yield and reduce byproducts in the sulfonation step?

Methodological Answer:

  • Parameter Optimization:
    • Temperature: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., over-sulfonation).
    • Solvent: Use anhydrous dichloromethane to enhance reagent solubility and reaction homogeneity .
  • Catalysis:
    • Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonate ester formation .
  • Real-Time Monitoring:
    • Employ in-situ FTIR to track the disappearance of the amine peak (N-H stretch at ~3350 cm⁻¹) .

Advanced: How should researchers resolve contradictions in reported purity or stability data for this compound?

Methodological Answer:

  • Source Validation:
    • Cross-reference purity claims (e.g., >97% vs. >98%) using independent analytical methods (e.g., NMR integration vs. HPLC area%) .
  • Stability Studies:
    • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation products (e.g., hydrolysis of the ester bond) .
  • Batch Comparison:
    • Analyze multiple synthetic batches to distinguish intrinsic instability from procedural variability .

Advanced: What strategies are recommended for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Target Identification:
    • Use computational docking (e.g., AutoDock Vina) to predict binding affinity with GABA-related enzymes or sulfonate-sensitive kinases .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC₅₀ values using fluorogenic substrates (e.g., GABA transaminase assays) .
    • Cellular Uptake: Track compound localization in neuronal cells via fluorescence labeling (e.g., FITC conjugation) .
  • Metabolite Profiling:
    • Employ LC-MS/MS to identify degradation products (e.g., 4-aminobutanoate) in biological matrices .

Advanced: How can researchers design experiments to evaluate the compound’s blood-brain barrier (BBB) permeability?

Methodological Answer:

  • In Silico Prediction:
    • Use QSAR models (e.g., BBB Predictor) to estimate logP and polar surface area, which correlate with BBB penetration .
  • In Vitro Models:
    • Utilize MDCK-MDR1 cell monolayers to measure apparent permeability (Papp) and efflux ratios .
  • In Vivo Validation:
    • Administer radiolabeled compound (e.g., ¹⁴C-labeled) to rodents and quantify brain-to-plasma ratios via scintillation counting .

Advanced: What are the best practices for reconciling discrepancies in biological activity data across studies?

Methodological Answer:

  • Experimental Reproducibility:
    • Standardize assay conditions (e.g., buffer pH, cell passage number) to minimize variability .
  • Data Normalization:
    • Express activity relative to a positive control (e.g., vigabatrin for GABA-related assays) .
  • Meta-Analysis:
    • Apply statistical tools (e.g., Cohen’s d) to quantify effect size differences and identify outliers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate
Reactant of Route 2
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Benzyl 4-aminobutanoate 4-methylbenzenesulfonate

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